An In-depth Technical Guide to 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and outlines a robust two-step synthetic pathway. Furthermore, it explores the characteristic reactivity of the sulfonyl chloride moiety, providing insights into its application for the synthesis of diverse sulfonamide derivatives. Safety protocols and handling guidelines for this reactive compound are also discussed. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of biological activity. The introduction of a sulfonyl chloride group, as seen in 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, provides a reactive handle for the synthesis of a diverse array of sulfonamide derivatives. Quinoline-based sulfonamides have garnered significant attention for their potential as anticancer, antibacterial, and neuroprotective agents.[3]
This guide focuses on providing a detailed understanding of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a valuable building block for the exploration of this chemical space.
Molecular Structure and Physicochemical Properties
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a polyfunctional molecule featuring a quinolone core, a methyl group at the 3-position, and a reactive sulfonyl chloride group at the 6-position.
Table 1: Physicochemical Properties of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride [4][5]
| Property | Value |
| CAS Number | 1181714-73-7 |
| Molecular Formula | C₁₀H₈ClNO₃S |
| Molecular Weight | 257.69 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in aprotic polar organic solvents like DMF and DMSO. Reactive with protic solvents. |
Note: Experimental data for properties like melting point and specific solubility are not widely available in the literature. These are inferred based on the properties of similar compounds.
Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
The synthesis of the title compound is logically approached as a two-step process. The first step involves the construction of the 3-methyl-2-oxo-1,2-dihydroquinoline core, followed by the introduction of the sulfonyl chloride group via chlorosulfonation.
Step 1: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline
A common and effective method for the synthesis of the 3-methyl-2-oxo-1,2-dihydroquinoline precursor is the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate, or with diketene.[6][7]
Experimental Protocol: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction Conditions: Heat the mixture at a temperature of 100-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water to remove any remaining acid, and then recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure 3-methyl-2-oxo-1,2-dihydroquinoline.
dot graph "Synthesis_of_3_Methyl_2_oxo_1_2_dihydroquinoline" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Figure 1: Synthesis of the quinolone core.
Step 2: Chlorosulfonation of 3-Methyl-2-oxo-1,2-dihydroquinoline
The introduction of the sulfonyl chloride group at the 6-position of the quinoline ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The electron-donating nature of the heterocyclic ring system directs the substitution primarily to the 6- and 8-positions.[8]
Experimental Protocol: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
-
Reaction Setup: In a fume hood, carefully add 3-methyl-2-oxo-1,2-dihydroquinoline (1.0 equivalent) in small portions to an excess of cold (0-5°C) chlorosulfonic acid (3-5 equivalents) with vigorous stirring. This reaction is highly exothermic and releases HCl gas.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC. Gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash it with copious amounts of cold water to remove any residual acid, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable non-protic solvent if necessary.
dot graph "Chlorosulfonation_of_3_Methyl_2_oxo_1_2_dihydroquinoline" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Figure 2: Introduction of the sulfonyl chloride group.
Reactivity and Synthetic Applications
The sulfonyl chloride group is a highly reactive electrophilic functional group, making 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride a valuable intermediate for the synthesis of a wide range of derivatives.
Reaction with Nucleophiles
The primary utility of this compound lies in its reaction with various nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[9]
General Protocol: Synthesis of Quinoline-6-sulfonamides
-
Reaction Setup: Dissolve 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
dot graph "Sulfonamide_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} Figure 3: General scheme for sulfonamide synthesis.
This versatile reactivity allows for the creation of extensive libraries of quinoline-sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs targeting various diseases, including cancer and neurological disorders.[1][10]
Safety and Handling
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: The compound is expected to be corrosive. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Moisture Sensitive: Sulfonyl chlorides react with water, including moisture in the air, to produce the corresponding sulfonic acid and hydrochloric acid. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Reaction with Protic Solvents: Avoid using protic solvents such as water, alcohols, and primary or secondary amines as reaction solvents unless they are the intended nucleophile.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel quinoline-based sulfonamides. Its straightforward two-step synthesis and the high reactivity of the sulfonyl chloride group make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting. This guide provides a foundational knowledge base to facilitate the exploration of this important class of compounds in the pursuit of new therapeutic agents.
Sources
- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. prepchem.com [prepchem.com]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. mdpi.com [mdpi.com]
